molecular formula C15H15NO B3221192 5,6,9,10-tetrahydro-4H-pyrido[3,2,1-jk]carbazol-11(8H)-one CAS No. 120635-49-6

5,6,9,10-tetrahydro-4H-pyrido[3,2,1-jk]carbazol-11(8H)-one

Cat. No. B3221192
Key on ui cas rn: 120635-49-6
M. Wt: 225.28 g/mol
InChI Key: PTPNWPSSNHDCFX-UHFFFAOYSA-N
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Patent
US05045545

Procedure details

Cupric acetate (878 mg) was added to a solution of 3-(1,2,3,4-tetrahydro-1-quinolinyl)-2-cyclohexen-1-one (500 mg) and palladium (II) acetate (100 mg) in dry DMF (10 ml). The mixture was heated at 135° under nitrogen for 3 h, cooled, poured into water (100 ml) and extracted with ethyl acetate (4×50 ml). The combined, dried organic extracts were evaporated to give a solid (ca. 490 mg) which was purified by FCC eluting with ethyl acetate:hexane (2:1) to give the title compound (285 mg), m.p. 160°-164°.
[Compound]
Name
Cupric acetate
Quantity
878 mg
Type
reactant
Reaction Step One
Name
3-(1,2,3,4-tetrahydro-1-quinolinyl)-2-cyclohexen-1-one
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1([C:11]2[CH2:16][CH2:15][CH2:14][C:13](=[O:17])[CH:12]=2)[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][CH2:2]1.O>CN(C=O)C.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH:8]1[CH:7]=[CH:6][C:5]2[CH2:4][CH2:3][CH2:2][N:1]3[C:10]=2[C:9]=1[C:12]1[C:13](=[O:17])[CH2:14][CH2:15][CH2:16][C:11]=13 |f:3.4.5|

Inputs

Step One
Name
Cupric acetate
Quantity
878 mg
Type
reactant
Smiles
Name
3-(1,2,3,4-tetrahydro-1-quinolinyl)-2-cyclohexen-1-one
Quantity
500 mg
Type
reactant
Smiles
N1(CCCC2=CC=CC=C12)C1=CC(CCC1)=O
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
100 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated at 135° under nitrogen for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (4×50 ml)
CUSTOM
Type
CUSTOM
Details
dried organic extracts were evaporated

Outcomes

Product
Name
Type
product
Smiles
C1=C2C=3C(CCCC3N3C2=C(C=C1)CCC3)=O
Measurements
Type Value Analysis
AMOUNT: MASS 490 mg
YIELD: CALCULATEDPERCENTYIELD 98.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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